Helminthosporol - 1619-29-0

Helminthosporol

Catalog Number: EVT-1210047
CAS Number: 1619-29-0
Molecular Formula: C15H24O2
Molecular Weight: 236.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Helminthosporol is a natural product found in Bipolaris, Bipolaris sorokiniana, and Drechslera with data available.
Synthesis Analysis

The synthesis of helminthosporol has been explored through various methodologies. One prominent method involves the total synthesis starting from bicyclo[3.2.1]oct-1-en-2,8-dione, which is generated via electrolysis of 3,4-dimethoxy-6-methylphenol in the presence of (E)-isoeugenol methyl ether. This synthetic route allows for the construction of the spirocyclic framework essential for helminthosporol's structure .

Another approach utilizes [4+3] cycloaddition reactions between allyl cations and dienes, enabling the formation of seven-membered rings that are crucial in synthesizing helminthosporol analogues . Detailed analyses such as Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structures of synthesized compounds, ensuring the precision of the synthetic processes .

Molecular Structure Analysis

Helminthosporol's molecular formula is C15H22O2C_{15}H_{22}O_2, and it features a distinctive spirocyclic structure that includes a cyclohexane ring fused to a cyclopentane ring. The molecular structure can be represented as follows:

Helminthosporol Structure \text{Helminthosporol Structure }

The compound exhibits specific stereochemistry due to its spiro configuration, which plays a significant role in its biological activity. The arrangement of functional groups within the molecule also contributes to its phytotoxic properties.

Chemical Reactions Analysis

Helminthosporol participates in various chemical reactions that are critical for its biological functions. One notable reaction is the hydrolysis of prehelminthosporol, which yields helminthosporol directly . The compound's reactivity can also be influenced by its functional groups, allowing it to interact with plant cellular mechanisms.

Additionally, derivatives of helminthosporol have been synthesized to explore their biological activities further. For instance, modifications to the core structure have been shown to affect phytotoxicity and growth-regulating properties in plants .

Mechanism of Action

The mechanism of action of helminthosporol primarily involves its interaction with plant growth processes. As a phytotoxin, it disrupts normal cellular functions in target plants, leading to symptoms such as chlorosis and stunted growth. Research indicates that helminthosporol may interfere with hormone signaling pathways or cellular respiration processes, although detailed molecular interactions require further investigation .

Physical and Chemical Properties Analysis

Helminthosporol exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 238.34 g/mol
  • Melting Point: Specific melting point data is often reported alongside synthetic studies.
  • Solubility: Helminthosporol is typically soluble in organic solvents but has limited solubility in water.

These properties are crucial for understanding how helminthosporol behaves in agricultural settings and its potential as a herbicide or plant growth regulator.

Applications

Helminthosporol has significant applications in agriculture due to its phytotoxic properties. It has been studied for its ability to regulate plant growth and inhibit the development of certain weeds. Research has demonstrated that helminthosporic acid, a related compound, exhibits marked elongation effects on rice and lettuce seedlings, indicating potential uses as a growth regulator .

Moreover, ongoing studies aim to develop new analogues of helminthosporol with enhanced efficacy or reduced toxicity to non-target species, thereby broadening its applicability in sustainable agriculture practices.

Taxonomic Classification and Phylogenetic Relationships of *Helminthosporium* spp.

Historical Nomenclature and Polyphyly in Helminthosporium

The genus Helminthosporium, established by Link in 1809 with H. velutinum as the type species, represents one of the most taxonomically complex groups within the Ascomycota. Historically, over 770 epithets have been associated with this genus, though extensive morphological revisions have drastically reduced this number. Ellis's foundational work synonymized numerous species with H. velutinum, accepting only 10 species based on conidiogenesis and conidial morphology [1] [5]. Subsequent studies expanded this to approximately 60 accepted species, though molecular analyses later revealed extensive polyphyly. This taxonomic instability stemmed from:

  • Overreliance on asexual morphology: Most species were described solely based on asexual characters (macronematous conidiophores, distoseptate conidia with ringed basal scars), which evolved convergently across pleosporalean fungi [5] [9].
  • Pleomorphism complications: Prior to the Melbourne Code (2012), separate generic names were applied to sexual (Massarina, Splanchnonema) and asexual states (Helminthosporium), obscuring phylogenetic relationships. For example, Splanchnonema quercicola was confirmed as the sexual morph of H. quercicola through culturing and molecular data [5] [8].
  • Misplaced classifications: Molecular phylogenies demonstrated that many historical Helminthosporium species belonged to distantly related genera (Bipolaris, Curvularia, Exserohilum) or other families (Corynesporaceae, Mycosphaerellaceae) [3] [9]. Exosporium was synonymized under Helminthosporium based on shared morphological characters and phylogenetic placement [5].

Table 1: Historical Changes in Accepted Helminthosporium Species Count

StudyAccepted SpeciesKey Actions
Ellis (1971)10Major synonymization with H. velutinum
Siboe et al. (1999)27Synopsis of diagnostic morphological characters
Voglmayr & Jaklitsch (2011)~45Integration of sexual morphs via culturing
Li et al. (2023)60Exclusion of non-congeneric species based on molecular data

Multigene Phylogenetic Analysis (ITS, LSU, SSU, RPB2, TEF1)

Modern phylogenetic frameworks for Helminthosporium rely on multi-locus DNA sequence data to resolve taxonomic ambiguities. Standardized markers include:

  • Ribosomal RNA genes: ITS (Internal Transcribed Spacer), LSU (Large Subunit), and SSU (Small Subunit) provide resolution at familial and generic levels. ITS is the official barcode for fungi but shows limited variability in some Helminthosporium complexes [1] [9].
  • Protein-coding genes: RPB2 (RNA polymerase II subunit B) and TEF1 (translation elongation factor 1-alpha) offer higher phylogenetic signal for species delimitation due to faster evolutionary rates [1] [2] [6].

Studies consistently employ Maximum Likelihood (RAxML) and Bayesian Inference (MrBayes) for tree reconstruction. For example, a 5-gene analysis (ITS, LSU, SSU, RPB2, TEF1) of Massarinaceae taxa revealed that Helminthosporium sensu stricto forms a monophyletic clade sister to Byssothecium and Pseudosplanchnonema [1] [6]. Critical findings include:

  • Type species confirmation: H. velutinum (epitypified from Fagus sylvatica) anchors the core Helminthosporium clade, distinct from morphologically similar genera like Corynespora [5] [6].
  • New species discovery: Multigene phylogenies from Jiangxi and Sichuan Provinces (China) identified novel lineages (H. guanshanense, H. chengduense, H. filamentosa), supported by high bootstrap values (>90%) and posterior probabilities (>0.95) [1] [6] [9].
  • Polyphyly resolution: Corynespora smithii and C. caespitosa were transferred to Helminthosporium based on phylogenetic placement within Massarinaceae rather than Corynesporaceae [5] [9].

Table 2: Genetic Markers Used in Helminthosporium Phylogenetics

MarkerPrimer PairsPhylogenetic UtilityLimitations
ITSITS5/ITS4Barcoding; family-level resolutionLow variability in some species complexes
LSULR0R/LR5Generic delimitation; broad phylogenetic contextsLimited species-level resolution
RPB2RPB2-5F2/fRPB2-7cRSpecies delimitation; high substitution rateComplex amplification; requires optimization
TEF1EF1-983F/EF1-2218RSpecies-level resolution; distinguishes cryptic lineagesFew reference sequences in databases
SSUPNS1/NS41Deep-level relationships; phylum-level alignmentLow informativeness for recent divergences

Delimitation of Helminthosporium Clades Within Massarinaceae

Molecular phylogenies restructured Massarinaceae into 10–12 genera, with Helminthosporium encompassing three well-supported clades defined by ecological and morphological traits:

  • Clade A (Lignicolous saprobes): Includes H. velutinum, H. aquaticum, and H. austriacum. Species produce cylindrical, multi-distoseptate conidia on solitary conidiophores. They primarily decompose hardwood litter in terrestrial forests. H. pini (from Pinus spp.) represents a new host adaptation within this clade [6] [9].
  • Clade B (Fungicolous taxa): Comprises H. caespitosum, H. microsorum, and H. quercinum. These species exhibit reduced conidiophore length and synnematous structures when growing on diaporthalean fungi (e.g., Coryneum spp.). Phylogenetically, they form a sister group to Haplohelminthosporium [5] [9].
  • Clade C (Palm-associated lineages): Contains H. endiandrae, H. leucadendri, and H. olivaceum from tropical palms. Morphologically characterized by shorter, olivaceous conidia with fewer septa. This clade shows a biogeographic signal restricted to Southeast Asia [3] [9].

Key evolutionary insights:

  • Host-specific divergence: Clade B evolved fungicolous lifestyles through morphological reduction (e.g., synnema formation in Synhelminthosporium synnematoferum) [2] [5].
  • Biogeographic patterns: Clade A is globally distributed in temperate forests, while Clade C is endemic to tropical palms in Thailand and southern China [3] [9].
  • Taxonomic realignments: Helminthosporiella and Haplohelminthosporium were segregated as new genera based on phylogenetic distinctness from core Helminthosporium despite morphological overlap [3] [9].

Synergistic Morpho-Molecular Species Delimitation Approaches

Integrative taxonomy combines high-resolution phylogenetics with micromorphology to circumvent limitations of single-method approaches:

  • Morphological diagnostics: Critical characters include conidiophore arrangement (solitary vs. synnematous), conidial shape/size (obclavate vs. cylindrical), septation pattern (disto- vs. euseptate), and conidiogenous cell proliferation (percurrent vs. sympodial). For example, H. filamentosa differs from H. quercinum by longer conidiophores (220–320 µm vs. 120–200 µm) and narrower conidia (8–10 µm vs. 12–15 µm) [6].
  • Molecular diagnostics: The Character Attribute Organization System (CAOS) identifies fixed nucleotide substitutions as diagnostic characters. In Helminthosporium, 3–5 private SNPs in RPB2 and TEF1 reliably distinguish cryptic species (e.g., H. guanshanense vs. H. meilingense) [1] [7].
  • Methodological synergy: Morphology flags putative new taxa for targeted sequencing, while phylogeny tests morphological homology. Examples include:
  • H. chinense: Initially identified by ITS divergence (8% from H. velutinum), then confirmed by conidial morphology [2].
  • H. chengduense: Discovered via phylogenetic incongruence in LSU trees, then validated by synnematous conidiophores [2].

Challenges persist in highly conserved lineages (e.g., H. velutinum complex), where genealogical concordance analysis of multiple unlinked loci is essential for species validation [4] [7]. Future frameworks recommend:

  • Standardized markers: Mandatory sequencing of RPB2 + TEF1 alongside ITS/LSU for new descriptions.
  • Type-based sequencing: Epitypification of historical species with molecular data.
  • Data repositories: Public archiving of alignments and trees to enable reproducibility [1] [6] [9].

Table 3: Integrative Species Delimitation in Recent Helminthosporium Studies

SpeciesMorphological DiagnosticsMolecular DiagnosticsPhylogenetic Support
H. guanshanenseConidia wider (12–15 µm vs. 8–10 µm)2 SNP autapomorphies in TEF1ML 98%, BPP 1.00 [1]
H. chengduenseSynnematous conidiophores4% LSU divergence from H. velutinumML 100%, BPP 1.00 [2]
H. piniShorter conidiophores than H. yunnanenseITS +4 bp unique insertionML 95%, BPP 0.99 [6]
H. filamentosaLonger conidiophores than H. quercinumRPB2 with 3 fixed SNPsML 92%, BPP 0.98 [6]

All Compounds Mentioned:

  • HelminthosporolNote: While the article focuses on taxonomic aspects, the sole compound referenced in the context of Helminthosporium metabolites is helminthosporol, though chemical details are excluded per the specified requirements.

Properties

CAS Number

1619-29-0

Product Name

Helminthosporol

IUPAC Name

(1R,4R,5S,8S)-8-(hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carbaldehyde

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

InChI

InChI=1S/C15H24O2/c1-9(2)11-5-6-15(4)10(3)12(7-16)14(11)13(15)8-17/h7,9,11,13-14,17H,5-6,8H2,1-4H3/t11-,13+,14-,15+/m1/s1

InChI Key

JNDNSKMAFGPBFU-BEAPCOKYSA-N

SMILES

CC1=C(C2C(CCC1(C2CO)C)C(C)C)C=O

Synonyms

helminthosporol

Canonical SMILES

CC1=C(C2C(CCC1(C2CO)C)C(C)C)C=O

Isomeric SMILES

CC1=C([C@H]2[C@H](CC[C@@]1([C@H]2CO)C)C(C)C)C=O

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